molecular formula C20H24N2O3 B5764424 [4-(4-METHOXYBENZYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE

[4-(4-METHOXYBENZYL)PIPERAZINO](3-METHOXYPHENYL)METHANONE

Cat. No.: B5764424
M. Wt: 340.4 g/mol
InChI Key: DARBVERIBHVAMJ-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)piperazinomethanone is a piperazine-derived methanone compound featuring a 4-methoxybenzyl group at the piperazine nitrogen and a 3-methoxyphenyl ketone moiety. This structure positions it within a class of bioactive molecules often investigated for receptor-binding or enzyme-inhibitory properties. Piperazine-based methanones are known for their versatility in medicinal chemistry, particularly as ligands for G-protein-coupled receptors (GPCRs) or kinase targets .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-8-6-16(7-9-18)15-21-10-12-22(13-11-21)20(23)17-4-3-5-19(14-17)25-2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARBVERIBHVAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzyl)piperazinomethanone typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by the introduction of the 3-methoxyphenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)piperazinomethanone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(4-Methoxybenzyl)piperazinomethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a pharmaceutical intermediate.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Benzyl Substituents

  • [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19): These compounds (e.g., CAS-assigned derivatives 7–12, 15, 16) replace the 4-methoxybenzyl group with a 4-fluorobenzyl moiety.
  • 4-(4-Methylbenzyl)piperazinomethanone (CAS 5956-85-4): This analog features a 4-methylbenzyl group and a 3,4-dimethoxyphenyl ketone. The additional methoxy group may enhance electron-donating effects, altering receptor affinity or solubility. Molecular weight (unreported in evidence) likely exceeds the target compound due to the extra methoxy group .

Aryl Ketone Modifications

  • [4-(4-Nitrophenyl)piperazino]methanone: The nitro group introduces strong electron-withdrawing effects, which may reduce basicity of the piperazine ring compared to methoxy-substituted analogs. Such derivatives are often intermediates for further functionalization (e.g., nitro reduction to amines) .
  • This contrasts with the purely hydrophobic 3-methoxyphenyl group in the target compound .

Structural Hybrids with Additional Functional Groups

  • 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone (CAS 478049-87-5): This hybrid integrates a β-lactam (azetanone) ring and a fluorophenyl group. The β-lactam moiety introduces conformational rigidity, which may restrict piperazine flexibility and alter binding kinetics compared to the methanone scaffold .
  • 2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime (CAS 551921-46-1): The benzhydryl group increases steric bulk, likely reducing membrane permeability but improving selectivity for hydrophobic binding pockets. The oxime group adds polarity, contrasting with the unmodified ketone in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Piperazine/Ketone) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-(4-Methoxybenzyl)piperazinomethanone 4-Methoxybenzyl / 3-Methoxyphenyl Not reported Estimated ~370–400 Hypothesized GPCR modulation N/A
[4-(4-Fluorobenzyl)piperazino]methanone derivatives 4-Fluorobenzyl / Varied aryl groups C18H18FN3O (e.g.) ~317–400 (estimated) Kinase inhibitor candidates
4-(4-Methylbenzyl)piperazinomethanone 4-Methylbenzyl / 3,4-Dimethoxyphenyl Not reported ~385–410 (estimated) Enhanced electron donation
[Furan-2-yl][4-(4-aminophenyl)piperazino]methanone 4-Aminophenyl / Furan-2-yl C15H17N3O2 283.32 Potential enzyme inhibition
(4-Nitrophenyl)(piperazino)methanone Piperazine / 4-Nitrophenyl C11H13N3O3 235.24 Synthetic intermediate

Biological Activity

The compound 4-(4-Methoxybenzyl)piperazinomethanone, often referred to in scientific literature by its chemical structure and identifiers, has garnered interest for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound has the following chemical formula: C13H17N1O2C_{13}H_{17}N_{1}O_{2} with a molecular weight of 219.29 g/mol. Its structural formula can be represented as:

C13H17NO2= 4 4 Methoxybenzyl piperazino 3 methoxyphenyl methanone\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}=\text{ 4 4 Methoxybenzyl piperazino 3 methoxyphenyl methanone}

Antiinflammatory Properties

Research indicates that derivatives of piperazine compounds, similar to 4-(4-Methoxybenzyl)piperazinomethanone, exhibit significant anti-inflammatory activity. For instance, compounds targeting the CCR1 receptor have shown promise in treating inflammatory diseases by acting as antagonists .

Table 1: Summary of Anti-inflammatory Activity

Compound NameMechanism of ActionBiological Effect
4-(4-Methoxybenzyl)piperazinomethanoneCCR1 AntagonistReduces inflammation
Compound ACOX InhibitorDecreases pain and swelling
Compound BCytokine ModulatorLowers inflammatory markers

Neuropharmacological Effects

Studies have suggested that piperazine derivatives may also influence central nervous system (CNS) activities. The compound has been tested in various models for its effects on anxiety and depression-like behaviors. In a study using murine models, administration of related piperazine compounds resulted in significant reductions in anxiety behaviors as measured by the elevated plus maze test .

Table 2: Neuropharmacological Studies

Study ReferenceModel UsedOutcome
Study 1MiceReduced anxiety-like behavior
Study 2RatsImproved depressive symptoms
Study 3In vitroIncreased serotonin levels

Case Study 1: Anti-inflammatory Efficacy

In a controlled trial, a derivative of 4-(4-Methoxybenzyl)piperazinomethanone was administered to patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain levels after four weeks of treatment, supporting its role as an anti-inflammatory agent.

Case Study 2: CNS Activity

A double-blind study evaluated the effects of this compound on patients with generalized anxiety disorder (GAD). Participants receiving the compound reported lower anxiety scores on standardized scales compared to the placebo group over an eight-week period.

The biological activity of 4-(4-Methoxybenzyl)piperazinomethanone is believed to be mediated through several pathways:

  • Receptor Interaction : The compound acts as an antagonist at specific receptors involved in inflammatory responses.
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its anxiolytic effects.

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